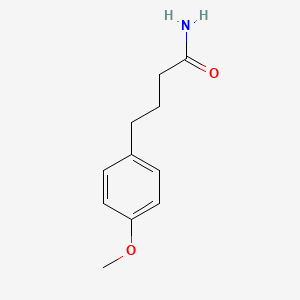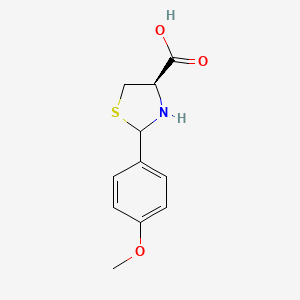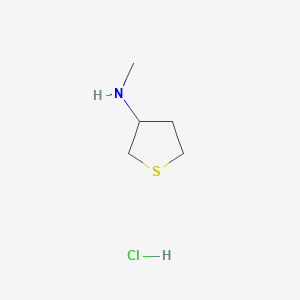![molecular formula C14H21N5 B3117317 N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2227197-38-6](/img/structure/B3117317.png)
N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
“N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound with the molecular formula C13H19N5 . It is also known as “N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride” with a CAS Number of 1260590-51-9 . This compound is used in the identification of related substances in the degradation products of tofacitinib citrate using LC-MS technique for process monitoring and quality assurance . It is also one of the impurities of Tofacitinib, which is a Janus kinase inhibitor and could be used against rheumatoid arthritis .
Synthesis Analysis
The synthesis of this compound or its similar structures involves various chemical reactions. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolo[2,3-d]pyrimidine core and a 4-methylpiperidin-3-yl group attached to it . The compound has two defined stereocentres . The InChI code for this compound is 1S/C13H19N5.ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;/h4,6,8-9,11,14H,3,5,7H2,1-2H3, (H,15,16,17);1H/t9-,11+;/m1./s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 281.79 . It has a solid physical form and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Pyrimidine derivatives are pivotal in the synthesis of heterocyclic compounds, which are central to developing pharmaceuticals and biologically active molecules. Their structure allows for a wide range of chemical reactions, making them versatile intermediates in organic synthesis. For example, pyrimidine-based compounds have been utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications (Jindal & Kaur, 2021). Additionally, the pyranopyrimidine core has been identified as a key precursor in medicinal and pharmaceutical industries, highlighting its broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Pyrimidine and its analogs exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This versatility is attributed to their ability to interact with various biological targets. Recent research developments have focused on synthesizing new pyrimidine derivatives with enhanced anti-inflammatory activities, leveraging their inhibitory effects against specific inflammatory mediators (Rashid et al., 2021). Moreover, the synthesis and biological activities of potential pyrimidine analogs have been extensively reviewed, highlighting their broad-spectrum activities across different disease models (JeelanBasha & Goudgaon, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound, also known as (3R,4R)-N,1,4-trimethyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-amine, is the enzyme Janus Kinase 3 (JAK3) . JAK3 is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an inhibitor of JAK3 . By binding to the ATP-binding site of JAK3, it prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
Variations in the linker group between the piperidine and the lipophilic substituent have led to the identification of potent and orally bioavailable inhibitors of pkb .
Analyse Biochimique
Biochemical Properties
N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound interacts with enzymes such as purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . The interaction with PNP is competitive, with the compound binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the breakdown of purine nucleosides, which has implications for cellular metabolism and immune response modulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key kinases involved in cell proliferation . Additionally, it affects the expression of genes related to cell survival and apoptosis, thereby modulating cellular responses to stress and damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PNP, inhibiting their activity . This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, but its activity can decrease over prolonged exposure to light and heat . Long-term effects on cellular function include sustained inhibition of enzyme activity and prolonged cell cycle arrest, which can lead to reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound interacts with enzymes such as PNP, leading to altered metabolic flux and changes in metabolite levels . These interactions can affect the overall metabolic balance within cells, influencing energy production and nucleotide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This distribution is crucial for its activity, as it ensures that the compound reaches its target enzymes and exerts its effects efficiently.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and regulatory proteins . Additionally, it can be transported to the nucleus, where it modulates gene expression by interacting with nuclear transcription factors . This dual localization allows the compound to exert its effects on multiple cellular processes, including metabolism and gene regulation.
Propriétés
IUPAC Name |
N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDYZNTNVHTGH-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)

![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)

![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)








